molecular formula C11H12N2O2S B13115800 2-(3,4-Dimethoxyphenyl)thiazol-4-amine

2-(3,4-Dimethoxyphenyl)thiazol-4-amine

Cat. No.: B13115800
M. Wt: 236.29 g/mol
InChI Key: LGHBIGHIQJDZAB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)thiazol-4-amine is a thiazole derivative featuring a 4-aminothiazole core substituted at position 2 with a 3,4-dimethoxyphenyl group. The 3,4-dimethoxy motif is notable in medicinal chemistry for improving lipophilicity and receptor binding, as seen in related compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) .

Synthesis typically involves condensation of 3,4-dimethoxyacetophenone with thiourea in ethanol under catalytic conditions, yielding the target compound in good-to-excellent yields (48.2–96.6%) . The methoxy groups stabilize the phenyl ring through electron-donating effects, influencing reactivity during synthesis and subsequent biological interactions.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-amine

InChI

InChI=1S/C11H12N2O2S/c1-14-8-4-3-7(5-9(8)15-2)11-13-10(12)6-16-11/h3-6H,12H2,1-2H3

InChI Key

LGHBIGHIQJDZAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an oxidizing agent such as iodine .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)thiazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological and physicochemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of 2-(3,4-Dimethoxyphenyl)thiazol-4-amine with key analogues:

Compound Name Substituents on Phenyl Ring Thiazole Substituents Key Properties Reference
2-(3,4-Dimethoxyphenyl)thiazol-4-amine 3,4-Dimethoxy 4-Amino High lipophilicity; potential anti-inflammatory activity; MP not reported
4-(4-Methoxyphenyl)thiazol-2-amine 4-Methoxy 2-Amino MP: ~176°C; used in luminescent materials; lower steric hindrance than 3,4-dimethoxy
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine 3,5-Dichloro, 2-methoxy 2-Amino MP not reported; enhanced antimicrobial activity due to electron-withdrawing Cl groups
3,4-Dimethoxy-benzylidene-4-phenyl-thiazol-2-yl-amine 3,4-Dimethoxy (benzylidene) 2-Amino, 4-phenyl Schiff base derivative; MP: ~142°C; improved solubility in ethanol
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine 4-Cyclohexyl 2-Amino Bulky cyclohexyl group reduces solubility; used in kinase inhibition studies

Pharmacological Activities

  • Anti-inflammatory Potential: The 3,4-dimethoxy group in the target compound may enhance COX-2 inhibition compared to mono-methoxy analogues, as seen in triazolyl phenylthiazole derivatives .
  • Antimicrobial Activity : Chlorine substituents (e.g., in 4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine) improve potency against Gram-negative bacteria due to increased electrophilicity .
  • Antioxidant Effects: Secondary amines like N-(4-substitutedbenzyl)-2-amino-4-aryl-thiazoles show radical scavenging activity, modulated by electron-donating groups (e.g., methoxy) .

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethoxy group increases logP compared to single methoxy or halogenated derivatives, improving blood-brain barrier penetration .
  • Melting Points : Vary significantly with substitution; e.g., 4-(4-Methoxyphenyl)thiazol-2-amine (176°C) vs. Schiff base derivatives (142°C) .

Structure-Activity Relationships (SAR)

  • Methoxy Positioning : 3,4-Dimethoxy enhances receptor binding affinity over para-methoxy in kinase inhibition assays .
  • Electron-Withdrawing Groups : Chlorine substituents improve antimicrobial activity but reduce solubility .
  • Bulkier Substituents : Cyclohexyl groups (e.g., 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine) reduce metabolic clearance but limit oral bioavailability .

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